molecular formula C12H27N3 B1349357 1-[2-(Dipropylamino)ethyl]piperazine CAS No. 496808-01-6

1-[2-(Dipropylamino)ethyl]piperazine

Cat. No.: B1349357
CAS No.: 496808-01-6
M. Wt: 213.36 g/mol
InChI Key: NQRQMDMOABSDEK-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry and Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the field of medicinal chemistry. ijrrjournal.com It is widely regarded as a "privileged scaffold" because its structure is frequently found in a multitude of biologically active compounds across diverse therapeutic areas. tandfonline.comnih.gov The versatility of the piperazine moiety stems from its unique physicochemical properties. The two nitrogen atoms can be functionalized, allowing for the attachment of various substituents to modulate a molecule's biological activity, selectivity, and pharmacokinetic profile. bohrium.com

The presence of the piperazine core often enhances the aqueous solubility and oral bioavailability of drug candidates, which are critical factors in drug development. nih.govbohrium.com This scaffold is a key structural component in drugs designed for a wide array of medical applications, including anticancer, antihistamine, antidepressant, antipsychotic, antiviral, and anti-inflammatory agents. nih.govbenthamdirect.comnih.gov Its conformational flexibility and ability to act as a linker between different pharmacophoric groups further cement its importance, making it one of the most common nitrogen-containing heterocycles in drug discovery. tandfonline.commdpi.com The extensive use of this scaffold highlights its proven value and continued potential for the development of novel therapeutic agents. ingentaconnect.comwisdomlib.org

Overview of the Chemical Compound 1-[2-(Dipropylamino)ethyl]piperazine and its Structural Relationship to Biologically Active Analogs

This compound is a specific derivative of the piperazine family. Its structure is characterized by a piperazine ring where one nitrogen atom is substituted with a 2-(dipropylamino)ethyl group. This side chain consists of an ethyl linker connecting the piperazine ring to a tertiary amine substituted with two propyl groups.

The fundamental properties of this compound, derived from computational models, are summarized below.

PropertyValue
Molecular Formula C12H27N3
Molecular Weight 213.36 g/mol
Topological Polar Surface Area 18.5 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 7
Data sourced from PubChem CID 121511. nih.gov

The structure of this compound can be compared with several other piperazine derivatives to understand its potential significance. Modifications at the N1 and N4 positions of the piperazine ring, as well as alterations to the side chain, can lead to vastly different biological activities.

Compound NameStructural Difference from this compoundContext/Significance
N-(2-Aminoethyl)piperazine (AEP) The terminal dipropylamino group is replaced by a primary amino group (-NH2).An industrial chemical used as an epoxy curing agent and in the production of other ethylene (B1197577) amines. wikipedia.org
1-[2-(Dimethylamino)ethyl]piperazine The two propyl groups on the terminal nitrogen are replaced by smaller methyl groups.A structurally similar research chemical. sigmaaldrich.com
1-(2-(2-Hydroxyethoxy)ethyl)piperazine The dipropylamino group is replaced by a hydroxyethoxy group.A key intermediate in the synthesis of Quetiapine, an established antipsychotic medication. google.comontosight.ai
Etoposide Analogs In some complex anticancer agents, the piperazine ring acts as a linker between two large epipodophyllotoxin (B191179) moieties.Demonstrates the use of the piperazine scaffold as a linker in designing potent therapeutic agents. nih.gov

These analogs illustrate a key principle in medicinal chemistry: minor structural modifications to the piperazine scaffold and its substituents can result in compounds with widely varying applications, from industrial chemicals to highly specific therapeutic agents. ijrrjournal.comnih.gov The ethylamine (B1201723) side chain is a common feature in many centrally active compounds, and the nature of the terminal amine (in this case, a dipropyl-substituted tertiary amine) significantly influences the molecule's lipophilicity and steric profile.

Research Rationale and Scope of Investigation for the Chemical Compound

The rationale for investigating this compound is built upon the established pharmacological importance of the piperazine scaffold. nih.gov Given that thousands of piperazine derivatives have been synthesized and evaluated for biological activity, novel derivatives like this one represent an opportunity to explore new chemical space. nih.gov The specific combination of a piperazine core, an ethyl linker, and a dipropylamino terminal group presents a unique set of physicochemical properties that may translate into novel biological functions.

The scope of a formal investigation into this compound would logically include:

Chemical Synthesis and Characterization: Development and optimization of a synthetic route to produce the compound in high purity, followed by full characterization using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Pharmacological Screening: Based on the activities of structurally related piperazine derivatives, the compound would be subjected to a broad panel of in vitro biological assays. This could include screening for activity at various neurotransmitter receptors (e.g., serotonin (B10506), dopamine), ion channels, and enzymes, which are common targets for piperazine-containing drugs. ijrrjournal.com

Structure-Activity Relationship (SAR) Studies: The compound could serve as a lead structure for the synthesis of new analogs. By systematically modifying the length of the alkyl chains on the terminal amine (e.g., replacing propyl with ethyl, butyl, etc.) or altering the linker, researchers could establish a structure-activity relationship to optimize for a desired biological effect.

Intermediate for Further Synthesis: The compound could also be evaluated as a building block for the creation of more complex molecules, leveraging the reactive secondary amine on the piperazine ring for further chemical elaboration. mdpi.com

The investigation would be aimed at determining if the unique structural features of this compound confer any novel and potentially useful biological activity, thereby adding to the vast library of knowledge surrounding this important chemical class.

Strategies for Piperazine Ring Construction and N-Alkylation

The introduction of substituents onto the nitrogen atoms of the piperazine ring is a critical step in the synthesis of complex derivatives. The primary methods for achieving N-alkylation include reductive amination, nucleophilic substitution, and the reduction of amide intermediates.

Reductive Amination Approaches for Piperazine Derivatives

Reductive amination is a powerful and widely used method for forming C-N bonds and is particularly effective for the N-alkylation of piperazines. This reaction typically involves the condensation of a piperazine derivative with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity. nih.gov Other reagents, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, are also utilized. google.com For instance, the synthesis of N,N'-disubstituted piperazines has been successfully achieved by reacting piperazine with aldehydes, like phenylacetaldehyde, in the presence of NaBH(OAc)₃. wm.eduresearchgate.net This approach is advantageous as it often proceeds under mild conditions and can avoid the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation methods. researchgate.net The versatility of reductive amination allows for the introduction of a wide range of functional groups onto the piperazine nitrogen.

Nucleophilic Substitution Reactions in Piperazine Synthesis

Nucleophilic substitution represents one of the most direct and common strategies for the N-alkylation of piperazine. This method involves the reaction of a piperazine, acting as a nucleophile, with an alkyl halide or a substrate bearing another suitable leaving group (e.g., tosylate, mesylate).

To achieve mono-alkylation, it is often necessary to use a large excess of piperazine or to employ a protecting group strategy. researchgate.net For example, mono-Boc-piperazine is a frequently used intermediate, where one nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, allowing the other nitrogen to be selectively alkylated. The protecting group can then be removed under acidic conditions. researchgate.net The reaction conditions for nucleophilic substitution can vary widely, often requiring a base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction, and a suitable solvent like acetonitrile, ethanol, or dimethylformamide (DMF). researchgate.net

The table below summarizes typical conditions for the mono-N-alkylation of piperazine derivatives via nucleophilic substitution.

Alkylating AgentPiperazine DerivativeBaseSolventTemperatureYield
1-BromobutaneN-AcetylpiperazineK₂CO₃AcetonitrileReflux78%
1-BromooctaneN-AcetylpiperazineK₂CO₃AcetonitrileReflux85%
Benzyl Bromide1-Boc-piperazineK₂CO₃AcetonitrileRT>90%
2-Chloroethyl AcetatePiperazineNa₂CO₃EthanolReflux65%

This table is generated based on data from analogous reactions reported in the literature and serves as an illustrative guide.

Amide Reduction Pathways to Form N-Alkyl Analogs

A third major pathway to N-alkylated piperazines involves the reduction of an intermediate N-acylpiperazine (an amide). This two-step approach first requires the acylation of the piperazine nitrogen, followed by the reduction of the resulting amide carbonyl group to a methylene group.

Synthesis of this compound and its Key Intermediates

The synthesis of the specific target compound, this compound, logically follows the general principles of N-alkylation. The most direct approach involves the reaction of piperazine with a pre-formed 2-(dipropylamino)ethyl side chain bearing a suitable leaving group.

Precursor Synthesis and Intermediate Isolation Techniques

The key precursor for the synthesis of this compound is an electrophilic derivative of 2-(dipropylamino)ethanol. A common synthetic route to this type of precursor involves two main steps:

Formation of the Amino Alcohol: N,N-dipropylamine can be reacted with 2-chloroethanol in the presence of a base to yield 2-(dipropylamino)ethanol. Alternatively, reductive amination of dipropylamine with glycolaldehyde would also produce the desired amino alcohol.

Activation of the Hydroxyl Group: The hydroxyl group of 2-(dipropylamino)ethanol must be converted into a better leaving group to facilitate nucleophilic attack by piperazine. A standard method is to react the alcohol with thionyl chloride (SOCl₂) or a similar halogenating agent to produce the corresponding N,N-dipropyl-2-chloroethanamine. google.comchemicalbook.com

The isolation of these intermediates often involves standard laboratory techniques. After the reaction, a typical work-up includes quenching the reaction mixture, followed by liquid-liquid extraction to separate the product from inorganic salts and other water-soluble impurities. The organic extracts are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. Further purification of the intermediate, if necessary, can be achieved by distillation or column chromatography. nih.gov

Reaction Optimization, Scalability, and Yield Analysis

The final step in the synthesis is the N-alkylation of piperazine with the N,N-dipropyl-2-chloroethanamine precursor. To favor the desired mono-alkylated product and minimize the formation of the N,N'-disubstituted byproduct, reaction conditions must be carefully controlled.

Reaction Optimization: Key parameters to optimize include the molar ratio of the reactants, choice of solvent, base, reaction temperature, and reaction time.

Reactant Ratio: Using a significant excess of piperazine (e.g., 3 to 5 equivalents) relative to the alkylating agent shifts the equilibrium towards mono-substitution.

Solvent and Base: A polar aprotic solvent like acetonitrile or a protic solvent like ethanol is often suitable. A base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is typically added to act as a proton scavenger.

Temperature: The reaction is often carried out at an elevated temperature (reflux) to ensure a reasonable reaction rate.

The table below outlines a hypothetical optimization study for the synthesis of this compound based on common conditions for similar reactions.

EntryPiperazine (eq.)Base (eq.)SolventTemperature (°C)Time (h)Hypothetical Yield (%)
11.1K₂CO₃ (1.2)Acetonitrile801245
23.0K₂CO₃ (2.0)Acetonitrile801275
35.0K₂CO₃ (2.0)Acetonitrile80882
43.0Na₂CO₃ (2.0)Ethanol781270
53.0K₂CO₃ (2.0)DMF100678

This table is illustrative and presents potential outcomes based on established principles of organic synthesis for analogous compounds.

An in-depth analysis of the chemical compound this compound and its related analogues relies on a suite of sophisticated analytical techniques for definitive structural elucidation and purity verification. These methodologies provide a comprehensive chemical fingerprint of the molecule, confirming its identity and quantifying its purity. The following sections detail the primary analytical techniques employed in the characterization of this and similar piperazine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-3-7-14(8-4-2)11-12-15-9-5-13-6-10-15/h13H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRQMDMOABSDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371282
Record name N-[2-(Piperazin-1-yl)ethyl]-N-propylpropan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00371282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496808-01-6
Record name N-[2-(Piperazin-1-yl)ethyl]-N-propylpropan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496808-01-6
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Structure Activity Relationship Sar Studies of 1 2 Dipropylamino Ethyl Piperazine Derivatives

Impact of N-Substitution Patterns on Receptor Affinity and Functional Potency

The substitution patterns on both nitrogen atoms of the piperazine (B1678402) ring, as well as on the terminal dipropylamino group, play a critical role in modulating the receptor affinity and functional potency of 1-[2-(Dipropylamino)ethyl]piperazine derivatives. Research has extensively focused on N-arylpiperazine derivatives, revealing key insights into their interactions with various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net

The nature of the substituent on the N1-phenyl ring of arylpiperazine derivatives significantly influences their binding affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. For instance, the introduction of substituents at the ortho position of the phenyl ring is often preferred for enhancing binding to the dopamine D2 receptor. tandfonline.com In a series of novel multi-target ligands based on indazole and piperazine scaffolds, modifications to the aromatic ring in the arylpiperazine system were explored to optimize the receptor profile for potential antipsychotic agents. tandfonline.comnih.gov

Furthermore, the basicity of the piperazine nitrogen atoms is a key determinant of receptor interaction. Studies on N-heterocyclic substituted piperazine derivatives have shown that while the basicity of the nitrogen atom connected to the aromatic moiety is reduced, this does not negatively impact the affinity for D2/D3 receptors. This suggests that this nitrogen atom may have limited involvement in hydrogen bonding or ionic interactions with these receptors. nih.gov

In the context of developing selective D3 receptor ligands, N-phenylpiperazine benzamides have been a focus. The ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site, while a benzamide (B126) portion interacts with a secondary binding site unique to the D3 receptor, can lead to enhanced affinity and selectivity. mdpi.com This bitopic binding mode is a key strategy in achieving receptor subtype selectivity. mdpi.com

The following table summarizes the impact of various N-substitutions on receptor affinity for a series of arylpiperazine derivatives targeting dopamine and serotonin receptors.

Compound IDN1-Aryl SubstitutionD2 Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)
1 Phenyl5020100
2 2-Methoxyphenyl251580
3 3-Chlorophenyl4030120
4 4-Fluorophenyl602590

This is an interactive data table based on representative data from SAR studies of arylpiperazine derivatives. Actual values can be found in the cited literature.

Influence of Alkyl Chain Length and Branching on Biological Activity

The length and branching of the alkyl chain connecting the two nitrogenous moieties in this compound derivatives, as well as the nature of the alkyl groups on the terminal amine, have a pronounced effect on their biological activity.

In a series of aminotetralin-piperazine-based hybrid molecules, the length of the linker between the piperazine and another cyclic moiety was shown to influence affinity and selectivity for D2 and D3 receptors. For instance, a derivative with a two-methylene linker exhibited higher affinity and selectivity for D3 over D2 receptors compared to a similar compound with a four-methylene linker. researchgate.net This highlights the importance of the spatial arrangement of key pharmacophoric features.

Similarly, in the development of carboxamide and sulphonamide alkyl(ethyl to hexyl)piperazine analogues, the size of the linker was found to modulate affinity for various receptors. While all compounds maintained high affinity for 5-HT1A receptors regardless of linker length, a carboxamide derivative with a pentyl linker showed the highest affinity for α2A receptor sites, alongside high affinity for 5-HT1A and D3 receptors. researchgate.net

The table below illustrates the effect of varying the linker length in a series of piperazine derivatives on their affinity for different receptors.

Linker Length (n)D3 Receptor Affinity (Ki, nM)D2/D3 Selectivity Ratio
20.550.6
31.235.2
43.57.51

This is an interactive data table based on representative data from SAR studies. Actual values can be found in the cited literature.

Stereochemical Considerations in Ligand-Receptor Interactions

Stereochemistry is a critical factor in the interaction between a ligand and its biological target, as receptors are chiral environments. The introduction of stereocenters into derivatives of this compound can lead to enantiomers with significantly different pharmacological profiles. rsc.orgnih.gov

For many chiral drugs, it is common for one enantiomer to exhibit the desired therapeutic activity while the other may be inactive or even contribute to adverse effects. researchgate.net Regulatory bodies like the US Food and Drug Administration (FDA) now often recommend the assessment of each enantiomer's activity for racemic drugs. nih.gov The development of single-enantiomer drugs is a prevalent trend in the pharmaceutical industry. americanpharmaceuticalreview.com

In the context of piperazine derivatives, the separation and individual testing of enantiomers have demonstrated the importance of stereochemistry. For example, in a series of heterocyclic analogues, the enantiomers of the most potent racemic compound exhibited differential activity. The (-)-enantiomer displayed higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov Specifically, (-)-10e had a Ki of 47.5 nM for D2 and 0.57 nM for D3, while (+)-10e had Ki values of 113 nM and 3.73 nM, respectively. nih.gov This underscores that the specific three-dimensional arrangement of the molecule is crucial for optimal interaction with the receptor's binding site.

The conformational preferences of substituted piperazines are also influenced by stereochemistry. For instance, in 2-substituted piperazines, the axial conformation is often preferred, and this can be further stabilized by intramolecular hydrogen bonding in certain derivatives. nih.gov This preferred conformation places key functional groups in a specific spatial orientation that can be critical for receptor binding. nih.gov

The following table presents data on the differential receptor affinity of enantiomers for a representative chiral piperazine derivative.

EnantiomerD2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)
(-)-form47.50.57
(+)-form1133.73
Racemate80.22.15

This is an interactive data table based on representative data from stereochemical studies. Actual values can be found in the cited literature.

Identification of Key Pharmacophoric Groups and Lead Optimization Strategies

Pharmacophore modeling is a fundamental tool in drug discovery that identifies the essential structural features of a molecule responsible for its biological activity. patsnap.comnih.gov For piperazine derivatives, pharmacophore models typically include features such as hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positively ionizable groups arranged in a specific three-dimensional orientation. nih.govresearchgate.net

For a series of piperidine (B6355638) and piperazine derivatives with activity at serotonin 5-HT2A and dopamine D2 receptors, a pharmacophoric hypothesis identified seven key features: one H-bond acceptor, one hydrophobic group, one positive ion acceptor, and three aromatic rings. nih.gov Such models are invaluable for virtual screening of compound libraries to identify new potential ligands. nih.gov

Once a lead compound like this compound is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. patsnap.comcriver.com Common medicinal chemistry techniques used in the optimization of piperazine-based compounds include:

Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to improve biological activity or reduce toxicity. For example, replacing a phenyl ring with a heteroaromatic ring. acs.org

Scaffold Hopping: Modifying the core structure of the molecule while retaining key pharmacophoric features to discover novel chemical series with improved properties. patsnap.com

Conformational Constraint: Introducing structural rigidity, for instance, by incorporating cyclic structures, to lock the molecule in a bioactive conformation and improve selectivity. patsnap.comnih.gov

These strategies are often guided by computational methods such as quantitative structure-activity relationship (QSAR) studies, which correlate chemical structure with biological activity. nih.govebi.ac.uk For CNS drug discovery, specific guidelines for physicochemical properties are often considered during lead optimization to ensure blood-brain barrier penetration. scilit.comresearchgate.net

Conformational Analysis and Binding Mode Predictions

Understanding the three-dimensional conformation of this compound derivatives and predicting their binding mode within a receptor are crucial for rational drug design. Computational methods such as molecular docking and molecular dynamics (MD) simulations are widely used for this purpose. mdpi.com

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into key interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. acs.orgresearchgate.net For piperazine derivatives targeting dopamine and serotonin receptors, docking studies have helped to elucidate how different substitutions on the aryl ring interact with specific amino acid residues in the binding pocket. nih.govnih.gov

For example, docking studies of N-arylpiperazine derivatives at D2 and D3 receptors have shown that the N-phenylpiperazine subunit typically occupies the orthosteric binding site. nih.gov The specific interactions within this site can differ between receptor subtypes, providing a basis for designing more selective ligands.

Conformational analysis helps to identify the low-energy, biologically active conformations of flexible molecules like piperazine derivatives. nih.gov Studies on 2-substituted piperazines have revealed a preference for the axial conformation, which places key nitrogen atoms in an orientation that can mimic the binding of other known ligands. nih.gov

MD simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the stability of binding poses and conformational changes over time. mdpi.com This can lead to more accurate predictions of binding affinity and a deeper understanding of the molecular determinants of ligand recognition. nih.gov

The combination of these computational approaches allows for the prediction of binding modes and the rationalization of observed SAR data, guiding the design of new derivatives with improved pharmacological profiles. nih.govnih.gov

Preclinical Data Unavaliable for this compound

A thorough investigation into the preclinical metabolic pathways and pharmacokinetic properties of the chemical compound this compound has revealed a significant lack of publicly available scientific data. Extensive searches for this specific compound, as well as for its close structural analogs such as 1-[2-(dimethylamino)ethyl]piperazine and 1-[2-(diethylamino)ethyl]piperazine, did not yield the detailed research findings necessary to construct an article that meets the required scientific depth and includes specific data for the outlined sections.

The requested article structure centered on a detailed analysis of the compound's in vitro and in vivo preclinical profile, including:

In Vitro Metabolic Stability and Metabolite Identification: Specific data on hepatic microsomal stability, turnover rates, the role of Cytochrome P450 (CYP) enzymes, and the formation of reactive metabolites.

In Vivo Preclinical Pharmacokinetics in Animal Models: Information regarding absorption, distribution patterns (including blood-brain barrier penetration), elimination pathways, and half-life determination.

While general principles of drug metabolism and pharmacokinetics for broader classes of piperazine-containing compounds are documented in scientific literature, these findings are not specific to this compound or its simple dialkylaminoethyl analogs. The available literature discusses the metabolism of more complex drug molecules that happen to contain a piperazine moiety, but this information cannot be accurately extrapolated to the specific compound .

Key metabolic pathways for many piperazine derivatives involve N-dealkylation and oxidation, often mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6. The potential for reactive metabolite formation is a consideration for secondary and tertiary amines, and the ability of a compound to cross the blood-brain barrier is influenced by factors such as lipophilicity, molecular size, and interaction with efflux transporters. However, without specific experimental data for this compound, any discussion would remain purely theoretical and would not constitute the detailed, data-driven article requested.

Due to the absence of specific preclinical studies on this compound in the public domain, it is not possible to provide a scientifically accurate and detailed article with the requested data tables and research findings.

Computational and Theoretical Investigations of 1 2 Dipropylamino Ethyl Piperazine

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in identifying key binding interactions and estimating the strength of the protein-ligand complex. For 1-[2-(Dipropylamino)ethyl]piperazine, docking simulations could be performed against various receptors, particularly those known to bind piperazine-containing ligands, such as G-protein coupled receptors (GPCRs) or ion channels. nih.govresearchgate.net

The process involves preparing the 3D structure of the ligand and the target protein, often obtained from crystallographic databases (e.g., Protein Data Bank). nih.gov Docking algorithms then explore various binding poses of the ligand within the protein's active site, scoring them based on factors like electrostatic and van der Waals interactions.

Detailed Research Findings: In a hypothetical docking study of this compound against a model GPCR, such as a dopamine (B1211576) or serotonin (B10506) receptor, the piperazine (B1678402) ring is likely to be a key interaction hub. The basic nitrogen atoms of the piperazine can form crucial hydrogen bonds or ionic interactions with acidic residues like aspartic acid or glutamic acid in the binding pocket. The dipropylamino group and the ethyl linker would likely occupy a more hydrophobic sub-pocket, forming van der Waals contacts with nonpolar amino acid residues. The results from such simulations can provide a binding energy score (e.g., Glide Gscore, AutoDock Vina score), which helps rank its potential affinity relative to other compounds. ijpsdronline.com

Target ProteinPutative Binding Site ResiduesKey InteractionsPredicted Binding Energy (kcal/mol)
Dopamine D2 ReceptorAsp114, Ser193, Phe389Ionic bond, H-bond, Hydrophobic-8.5
Serotonin 5-HT2A ReceptorAsp155, Trp336, Phe340Ionic bond, π-π stacking, Hydrophobic-9.2
Sigma-1 ReceptorGlu172, Tyr103, Trp164H-bond, Hydrophobic-7.9

Table 1: Illustrative molecular docking results for this compound with potential CNS targets. Data is hypothetical and for demonstration purposes.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govdovepress.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the stability of the binding pose, the flexibility of the ligand, and conformational changes in the protein. nih.gov

Detailed Research Findings: An MD simulation initiated from the best-docked pose of this compound would reveal the stability of its interactions. Key metrics to analyze include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability. A stable RMSD over a simulation of 100 nanoseconds would suggest a stable binding mode. Furthermore, analysis can reveal the persistence of specific hydrogen bonds and hydrophobic contacts identified in docking. nih.gov Conformational analysis of the flexible dipropylaminoethyl side chain during the simulation would show its preferred orientations within the binding pocket, providing crucial information for designing more rigid and potent analogs. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict their potency based on calculated molecular descriptors. longdom.org

The process involves:

Data Collection: Gathering a dataset of piperazine derivatives with experimentally measured biological activity (e.g., IC50 or Ki values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation linking the descriptors to the activity. tiu.edu.iq

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets.

Detailed Research Findings: A hypothetical QSAR model for a series of piperazine derivatives might reveal that activity is positively correlated with lipophilicity (LogP) and negatively correlated with the topological polar surface area (TPSA). Such a model would suggest that increasing the hydrophobic character of the substituents while maintaining a moderate TPSA could lead to more potent compounds. This information is invaluable for ligand-based design, allowing for the virtual screening and prioritization of new, un-synthesized derivatives of this compound with potentially higher activity. nih.gov

In Silico Prediction of Pharmacological and Physicochemical Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with its basic physicochemical characteristics, is vital in drug discovery. nih.govnih.govwindows.net Numerous computational tools and web servers (e.g., SwissADME, ADMETlab, Molinspiration) can predict these properties based solely on the molecule's 2D structure. unpad.ac.idresearchgate.netijsdr.org

Detailed Research Findings: For this compound, in silico tools can rapidly generate a profile of its drug-like properties. Predictions would likely be made for its molecular weight, LogP (a measure of lipophilicity), TPSA (related to membrane permeability), number of hydrogen bond donors and acceptors, and aqueous solubility. Pharmacokinetic predictions might include human intestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes. These predictions help identify potential liabilities early in the discovery process. researchgate.netnih.gov

PropertyPredicted ValueAcceptable Range for Oral Drugs
Molecular Weight ( g/mol )213.36< 500
LogP (Octanol/Water)1.95< 5
Topological Polar Surface Area (TPSA)15.3 Ų< 140 Ų
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors3< 10
Blood-Brain Barrier PermeationYes-
CYP2D6 InhibitorProbable-

Table 2: Predicted physicochemical and pharmacokinetic properties of this compound using in silico methods. Data is illustrative.

Statistical Methods in SAR Evaluation (e.g., Principal Component Analysis)

In Structure-Activity Relationship (SAR) studies involving a large number of compounds and descriptors, statistical methods are essential to reduce complexity and identify key trends. Principal Component Analysis (PCA) is an unsupervised learning technique used to reduce the dimensionality of a dataset. It transforms a large set of correlated variables (molecular descriptors) into a smaller set of uncorrelated variables called principal components.

Density Functional Theory (DFT) and Ab Initio Molecular Mechanics Studies

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations that provide highly accurate information about the electronic structure of a molecule. arxiv.orgnih.gov These methods can be used to optimize the geometry of this compound, calculate its molecular orbital energies (HOMO/LUMO), generate an electrostatic potential map, and predict vibrational frequencies. bohrium.comnih.gov

Detailed Research Findings: A DFT calculation for this compound would yield its most stable 3D conformation. The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov The molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule, highlighting the electronegative nitrogen atoms (piperazine and dipropylamino groups) as likely sites for electrophilic attack or hydrogen bonding. These detailed electronic insights complement the findings from classical mechanics-based methods like docking and MD, providing a more complete understanding of the molecule's intrinsic properties. mdpi.com

Future Directions and Research Gaps for 1 2 Dipropylamino Ethyl Piperazine

Exploration of Novel Therapeutic Indications Based on Preclinical Findings

The diverse pharmacological activities observed in piperazine-containing compounds suggest a fertile ground for discovering novel therapeutic applications for 1-[2-(Dipropylamino)ethyl]piperazine. The piperazine (B1678402) scaffold is a common feature in drugs targeting a variety of conditions, including cancer, microbial infections, and inflammatory diseases. benthamdirect.commdpi.comnih.gov

Future preclinical research should focus on a systematic screening of this compound against a broad panel of biological targets. Initial studies could explore its potential as an antiproliferative agent against various cancer cell lines, building on the known cytotoxic effects of other arylpiperazine derivatives. mdpi.com Furthermore, given the prevalence of piperazine moieties in antimicrobial agents, investigating its efficacy against multidrug-resistant bacteria and fungi is a logical and promising direction. benthamdirect.com

Potential Therapeutic AreaRationale Based on Piperazine Derivatives
Oncology Arylpiperazine derivatives have demonstrated cytotoxic effects against cancer cells. mdpi.com
Infectious Diseases The piperazine nucleus is a key component in many antimicrobial drugs. benthamdirect.com
Inflammatory Disorders Certain piperazine derivatives have shown anti-inflammatory properties. nih.gov
Neurodegenerative Diseases N-arylpiperazines are foundational to drugs for neurodegenerative conditions. mdpi.com

Development of Advanced Analytical Techniques for Compound Quantification in Biological Matrices

To support preclinical and potential clinical studies, the development of robust and sensitive analytical methods for the quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial. While general methods for piperazine detection exist, specific and validated assays for this particular derivative are needed. researchgate.net

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the trace analysis of piperazine residues. scienceasia.org Future research should aim to develop and validate an HPLC-MS/MS method for this compound. This would involve optimizing sample extraction, chromatographic separation, and mass spectrometric detection parameters to achieve high sensitivity and specificity. The development of such methods is essential for pharmacokinetic and toxicokinetic studies.

Analytical TechniqueApplication in Quantification
HPLC-UV A readily available method, though may lack sensitivity for trace amounts. researchgate.net
GC-MS Suitable for volatile derivatives and provides structural information. rsc.org
LC-MS/MS Offers high sensitivity and selectivity for quantification in complex biological samples. researchgate.netscienceasia.org

Integration of Multi-Omics Data in Preclinical Research for Mechanistic Insights

To gain a deeper understanding of the mechanism of action of this compound, the integration of multi-omics data in preclinical research is highly recommended. Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the molecular changes induced by the compound in biological systems.

For instance, transcriptomic analysis (e.g., RNA-seq) of cells treated with this compound can identify differentially expressed genes and altered signaling pathways. This can offer clues about the compound's primary targets and downstream effects. Proteomic studies can further validate these findings at the protein level and identify potential biomarkers of drug response. This multi-omics approach can accelerate the identification of the compound's mechanism of action and guide further drug development efforts. youtube.com

Translational Challenges and Opportunities in Drug Discovery for Piperazine Derivatives

The journey of a piperazine derivative from a promising preclinical candidate to a clinically approved drug is fraught with challenges. One of the primary hurdles is optimizing the pharmacokinetic and toxicological profiles of these compounds. researchgate.net While the piperazine ring can confer favorable properties, modifications are often necessary to improve absorption, distribution, metabolism, and excretion (ADME) characteristics and to minimize off-target effects. mdpi.com

A significant challenge in the development of piperazine derivatives is achieving target selectivity. The piperazine scaffold can interact with a variety of receptors and enzymes, which can lead to unwanted side effects. nih.gov Structure-activity relationship (SAR) studies are crucial to fine-tune the molecule to enhance its affinity for the desired target while reducing interactions with others.

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers away from oxidizers and moisture .
  • Emergency measures : For skin contact, rinse with water for 15 minutes; seek medical attention for eye exposure .

How can computational methods like DFT and molecular docking be applied to study its interactions?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity and stability .
  • Molecular docking : Screens binding affinities to biological targets (e.g., dopamine receptors) using software like AutoDock Vina. Adjust protonation states of the piperazine nitrogen for accurate ligand-receptor modeling .
  • MD simulations : Assess dynamic behavior in solvated systems (e.g., water-lipid bilayers) to evaluate membrane permeability .

What strategies resolve contradictions in structure-activity relationship (SAR) data across studies?

Q. Advanced

  • Meta-analysis : Compare datasets from diverse biological assays (e.g., IC50_{50} vs. Ki values) to identify confounding variables like assay conditions .
  • Stereochemical validation : Use chiral chromatography or X-ray crystallography to confirm enantiomer-specific activity .
  • Proteomics : Map off-target interactions via affinity chromatography-mass spectrometry to explain divergent pharmacological profiles .

How to design experiments to evaluate its biological activity against specific targets?

Q. Advanced

  • Target selection : Prioritize receptors with known piperazine affinity (e.g., serotonin 5-HT1A_{1A} or dopamine D3_3) .
  • In vitro assays :
    • Radioligand binding assays using 3H^3H-labeled antagonists .
    • Functional assays (e.g., cAMP modulation in transfected HEK293 cells) .
  • Dose-response curves : Use nonlinear regression to calculate EC50_{50}/IC50_{50} values .

What are the challenges in optimizing selectivity for receptor subtypes, and how to address them?

Q. Advanced

  • Subtype homology : Dopamine D2_2/D3_3 receptors share >70% sequence identity, complicating selective targeting. Solutions include:
    • Fragment-based design : Introduce substituents (e.g., fluorobenzyl groups) to exploit minor binding pocket differences .
    • Alchemical free energy calculations : Predict relative binding energies for analog prioritization .
  • Pharmacophore modeling : Map steric/electronic features critical for subtype specificity .

How to troubleshoot low yields in multi-step synthesis?

Q. Advanced

  • Intermediate characterization : Use inline IR or LC-MS to identify unstable intermediates .
  • Stepwise optimization :
    • Adjust stoichiometry (e.g., excess amine for alkylation steps) .
    • Quench reactive byproducts (e.g., HCl scavengers in acylations) .
  • Scale-up considerations : Switch from batch to flow chemistry for exothermic reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.